molecular formula C16H23ClN2O3S B7027360 N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B7027360
M. Wt: 358.9 g/mol
InChI Key: MIPWDDXYLYUXGH-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-2-22-16-6-4-14(17)10-13(16)7-8-18-23(20,21)19-11-12-3-5-15(19)9-12/h4,6,10,12,15,18H,2-3,5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPWDDXYLYUXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CCNS(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonamide formation and nucleophilic substitution steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary based on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-2-methoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
  • N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-carbamide

Uniqueness

N-[2-(5-chloro-2-ethoxyphenyl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific substitution pattern and the presence of both the sulfonamide and ethoxy groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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